A Senior Application Scientist's Technical Guide to 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide
A Senior Application Scientist's Technical Guide to 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide
Abstract
This guide provides an in-depth technical overview of 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide, a heterobifunctional linker of significant interest in modern medicinal chemistry and chemical biology. We will dissect its molecular architecture to understand its utility, focusing on its role as a versatile building block in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). This document details the molecule's physicochemical properties, the strategic inclusion of its functional components, and provides validated, step-by-step protocols for its application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and for the requisite deprotection of its tetrahydropyranyl (THP) group. By grounding technical descriptions in mechanistic causality, this guide serves as a practical resource for professionals engaged in advanced drug discovery and development.
Introduction: The Critical Role of Linkers in Advanced Therapeutics
The paradigm of drug discovery is increasingly shifting from simple occupancy-driven pharmacology to sophisticated modalities that co-opt cellular machinery. Technologies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) exemplify this shift.[1] These complex systems rely on a central component: the linker. A linker is not merely a passive spacer but a critical determinant of a molecule's efficacy, influencing its solubility, cell permeability, metabolic stability, and the spatial orientation of its active components.[1][2]
Polyethylene glycol (PEG) linkers are frequently employed in this context due to their hydrophilicity, biocompatibility, and synthetic versatility.[3][4] The specific molecule of interest, 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide, is a sophisticated example of a PEG-based heterobifunctional linker, designed with precision for multi-step, high-yield synthetic applications.[5]
Molecular Profile and Physicochemical Properties
A thorough understanding of a chemical tool begins with its structure and intrinsic properties. This molecule is architecturally designed for sequential, controlled conjugation reactions.
Chemical Structure and Component Analysis
The molecule's name precisely describes its structure, which can be broken down into four key functional domains:
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Tetrahydropyranyl (THP) Protected Alkyne: The 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1- portion contains an internal alkyne. One end is terminated with a hydroxyl group that is "protected" by a THP ether.[6] This protection strategy is crucial; it renders the hydroxyl group inert to reactions intended for the other end of the molecule, allowing for selective, stepwise synthesis.[7]
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PEG4 Linker: The -PEG4- segment consists of four repeating ethylene glycol units. This hydrophilic chain enhances the aqueous solubility of the linker and any molecule it is conjugated to—a common challenge in the development of large, often hydrophobic molecules like PROTACs.[4][8] It also provides a flexible spacer, which is critical for allowing the two ends of a PROTAC to optimally bind their respective protein targets.[2]
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Terminal Azide: The -azide group (N₃) is a highly specific and stable functional group. Its primary role is to participate in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring with an alkyne-containing molecule.[9][10] This reaction is prized for its high efficiency, mild reaction conditions, and bioorthogonality (meaning it does not react with other functional groups found in biological systems).[11][]
Below is a diagram illustrating the molecular structure.
Caption: Molecular structure of 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide.
Physicochemical Data
A summary of key properties for this linker is essential for experimental design, including calculations for reagent stoichiometry and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₁N₃O₆ | [5] |
| Molecular Weight (MW) | 385.5 g/mol | [5] |
| CAS Number | 2468714-97-6 | [5] |
| Purity | Typically ≥95% | [5] |
| Appearance | (Varies by supplier) | - |
| Storage Condition | -20°C, desiccated | [5][13] |
Core Application: A Two-Stage PROTAC Synthesis Workflow
This linker is optimally designed for a sequential synthesis strategy, which is a cornerstone of building heterobifunctional molecules like PROTACs. The workflow involves two primary stages: (1) conjugation via the azide handle and (2) deprotection followed by conjugation at the newly revealed hydroxyl group.
Stage 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal azide is the first point of reaction. It is designed to react with a molecule containing a terminal alkyne—for instance, a ligand for an E3 ubiquitin ligase (e.g., a derivative of thalidomide or pomalidomide). The CuAAC reaction forms an exceptionally stable 1,2,3-triazole linkage.[][14]
Causality: The choice of CuAAC is deliberate. Its high yield and specificity ensure that the first building block is attached cleanly without side reactions involving other parts of the linker or the ligand itself.[9] The reaction's tolerance for a wide range of functional groups and aqueous conditions makes it highly robust.[14]
The general workflow for this stage is depicted below.
Caption: Workflow for Stage 1 conjugation using CuAAC "click" chemistry.
Stage 2: THP Deprotection and Second Conjugation
With the first ligand securely attached, the THP protecting group at the other end of the linker is removed. This is typically achieved under mild acidic conditions, which cleaves the acetal linkage and regenerates the terminal hydroxyl group.[6][15]
Causality: The THP group is stable to the basic, reductive, and organometallic conditions often used in synthesis, but it is readily cleaved by acid.[7] This orthogonality is the key to the linker's utility. The deprotection unmasks a reactive handle precisely when it is needed for the next step.
Once deprotected, the resulting alcohol can be activated (e.g., converted to a mesylate or tosylate) or directly used in coupling reactions (e.g., ether formation, esterification, or Mitsunobu reaction) to attach the second component, such as the target protein binder (warhead).
The logical relationship is illustrated below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide, 2468714-97-6 | BroadPharm [broadpharm.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 10. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 11. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Click Chemistry [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
(Image Source: BroadPharm)
